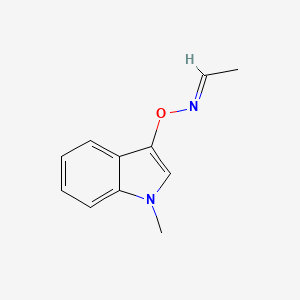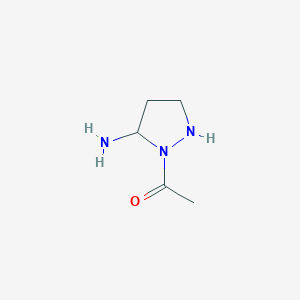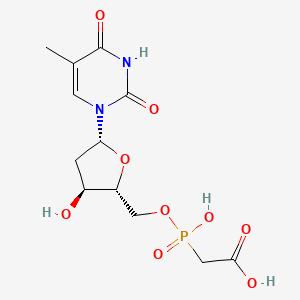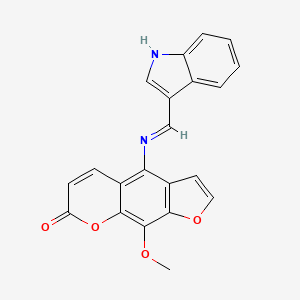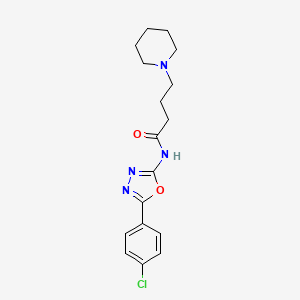
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a piperidine ring, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the piperidine ring: The piperidine ring can be attached via a nucleophilic substitution reaction with a suitable piperidine derivative.
Formation of the butanamide linkage: The final step involves the formation of the amide bond through a condensation reaction between the oxadiazole derivative and a butanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Hydrazine derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives of the chlorophenyl group.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, and ion channels. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.
相似化合物的比较
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide can be compared with other oxadiazole derivatives, such as:
N-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide: Similar structure but with a methyl group instead of a chlorine atom.
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide: Similar structure but with a fluorine atom instead of a chlorine atom.
N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
CAS 编号 |
89758-32-7 |
|---|---|
分子式 |
C17H21ClN4O2 |
分子量 |
348.8 g/mol |
IUPAC 名称 |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C17H21ClN4O2/c18-14-8-6-13(7-9-14)16-20-21-17(24-16)19-15(23)5-4-12-22-10-2-1-3-11-22/h6-9H,1-5,10-12H2,(H,19,21,23) |
InChI 键 |
RNGORLOUXFOWII-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)
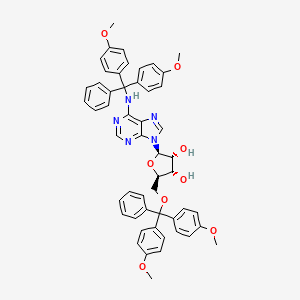

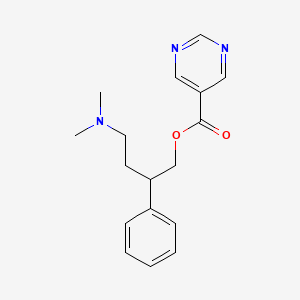
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)

